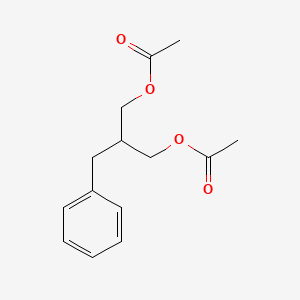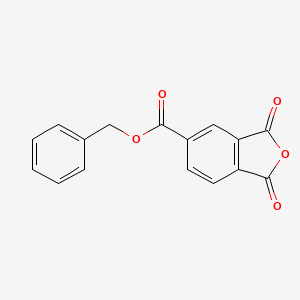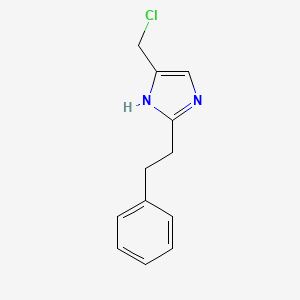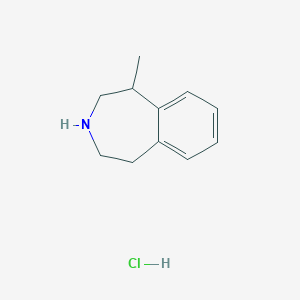
1,3-Diacetoxy-2-benzylpropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Oxidation and Synthesis Processes
Oxidation with Hypervalent Iodine
1-Alkoxyallenes, upon oxidation with [(diacetoxy)iodo]benzene, yield various compounds such as 3-acetoxy-3-alkoxypropynes. This indicates the use of 1,3-Diacetoxy-2-benzylpropane in complex organic syntheses (Moriarty et al., 1992).
Intramolecular Hydroxylations
Studies have shown that hydroxylation of monosubstituted 1,3-diphenylpropanes leads to benzylic alcohols, revealing its potential in intricate hydroxylation reactions (Hjelmeland et al., 1977).
Material Science and Polymer Chemistry
Liquid-Crystal Complexes
A polymerizable benzoic acid derivative, when complexed with dipyridyl compounds, exhibited a smectic A liquid crystal phase. This demonstrates the role of 1,3-Diacetoxy-2-benzylpropane derivatives in the creation of advanced materials (Kishikawa et al., 2008).
Prins Reaction with Arylaldehydes
The compound is used in the Prins reaction with arylaldehydes to produce arylolefines, indicating its significance in organic syntheses (Griengl et al., 1976).
Catalysis and Reaction Mechanisms
Transfer Hydrogenation Processes
Under hydrogen autotransfer conditions using certain catalysts, 1,3-cyclohexadiene couples to benzylic alcohols, suggesting applications in catalytic processes (Bower et al., 2008).
Benzilic Ester Rearrangement Studies
The compound is used in studying the mechanism of the benzilic ester rearrangement, an important reaction in organic chemistry (Marques et al., 2009).
Miscellaneous Applications
Oxidation Studies with Lead Tetraacetate
Its derivatives have been used in oxidation studies with lead tetraacetate, showcasing its versatility in chemical reactions (Kurosawa et al., 1972).
NMR Studies of Intramolecular Interactions
It has been used to study intramolecular interactions between aromatic groups, providing insights into molecular structures (Heaton et al., 1998).
Synthesis of Oxazolines and Oxazines
Demonstrated in the synthesis of oxazolines from aldehydes, indicating its utility in creating complex organic structures (Karade et al., 2007).
Propriétés
IUPAC Name |
[2-(acetyloxymethyl)-3-phenylpropyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-11(15)17-9-14(10-18-12(2)16)8-13-6-4-3-5-7-13/h3-7,14H,8-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQPOWMUOOJEAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CC1=CC=CC=C1)COC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-1,3-propanediol diacetate | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-6-(benzyloxy)-8-(1-hydroxy-2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1142760.png)


